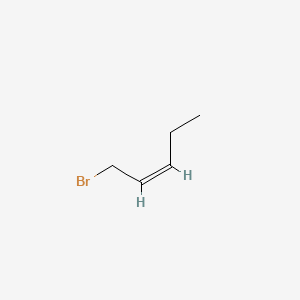
(Z)-1-Bromo-2-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound would be described in terms of its molecular formula, structure, and the type of chemical compound it is. For example, “(Z)-1-Bromo-2-pentene” suggests it’s an alkene with a bromine atom, indicating it’s an organobromine compound.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the molecular structure and confirm the identity of the compound.Chemical Reactions Analysis
This would involve studying how the compound reacts with other chemicals. The type of reactions it undergoes, the products formed, and the conditions required for these reactions would be detailed.Physical And Chemical Properties Analysis
The compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like reactivity, stability) would be analyzed using various laboratory techniques.Applications De Recherche Scientifique
Zeolite Acidity and Catalytic Applications
Methods for Characterizing Zeolite Acidity
Zeolites are utilized for their catalytic properties, especially in acid-catalyzed reactions. Understanding the acidity of zeolites is crucial for applications in catalysis, where compounds like "(Z)-1-Bromo-2-pentene" might be involved in synthesis or transformation processes. This review discusses experimental methods for investigating zeolite acidity, a key factor in catalytic efficiency and selectivity (Farneth & Gorte, 1995).
Environmental Remediation
Use of Zero-Valent Iron for Groundwater Remediation and Wastewater Treatment
Research on the application of zero-valent iron (ZVI) in treating contaminated groundwater and wastewater showcases the potential for using reactive compounds in environmental cleanup efforts. This could provide insights into how compounds like "(Z)-1-Bromo-2-pentene" might be applied or degraded in environmental contexts (Fu, Dionysiou, & Liu, 2014).
Nanomaterials and Biomedical Applications
Zinc Oxide Nanoparticles for Selective Destruction of Tumor Cells
The development of metal oxide nanoparticles, including zinc oxide, for biomedical applications provides a framework for exploring the potential biomedical applications of other compounds. This review discusses the use of zinc oxide nanomaterials in cancer treatment, which may inspire research into the biomedical applications of "(Z)-1-Bromo-2-pentene" or similar compounds (Rasmussen et al., 2010).
Photocatalysis
Artificial Z-Scheme Photocatalytic System
The application of Z-scheme photocatalysts in environmental remediation and energy conversion highlights the role of specific reaction mechanisms in optimizing photocatalytic performance. Such studies could inform the use of "(Z)-1-Bromo-2-pentene" in photocatalytic systems for similar applications (Huang et al., 2019).
Metal-Organic Frameworks
Metal-Organic Frameworks A Future Toolbox for Biomedicine?
MOFs have emerged as versatile platforms for drug delivery and other biomedical applications. Understanding the properties and applications of MOFs can provide insights into how compounds like "(Z)-1-Bromo-2-pentene" might be incorporated into novel materials for medical applications (Mendes et al., 2020).
Safety And Hazards
The compound’s safety profile would be assessed, including its toxicity, potential health effects, and precautions needed when handling it.
Orientations Futures
This would involve discussing potential future research directions, such as new synthetic methods, applications of the compound, or further studies into its properties or mechanism of action.
For a specific compound like “(Z)-1-Bromo-2-pentene”, you would need to consult the scientific literature or databases for information. Please note that not all compounds will have extensive information available, especially if they are not widely used or studied. If you’re conducting research on this compound, you might need to perform some of these analyses yourself. Please ensure to follow all relevant safety protocols when handling chemicals.
Propriétés
IUPAC Name |
(Z)-1-bromopent-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBPZRNURKMEFD-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-Bromo-2-pentene | |
CAS RN |
7348-78-9 |
Source


|
| Record name | (2Z)-1-bromopent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

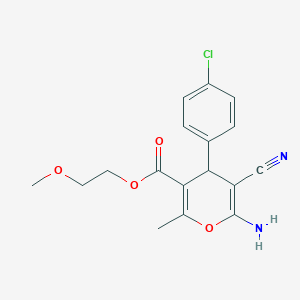
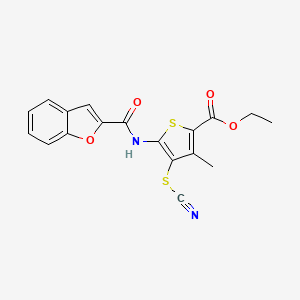
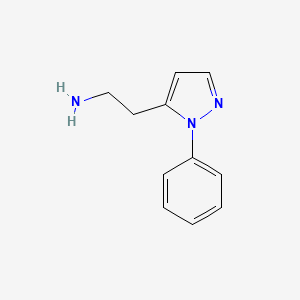
![4-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2865978.png)
![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2865979.png)
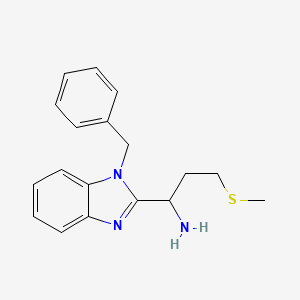
![Ethyl 4-{[(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2865982.png)
![5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B2865983.png)
![2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2865984.png)
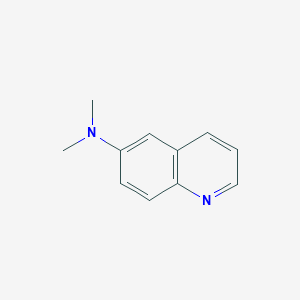
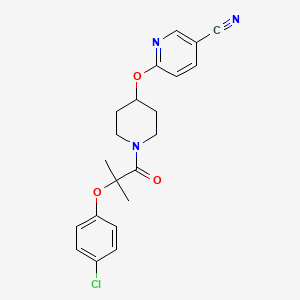
![N-benzyl-2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2865988.png)
![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2865990.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2865993.png)